molecular formula C17H14N4S B3440727 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B3440727
M. Wt: 306.4 g/mol
InChI Key: OILVXYGAIFOICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a synthetic organic compound of significant interest in medicinal and agrochemical research. It belongs to the triazoloquinazoline family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The structure combines a quinazoline scaffold with a 1,2,4-triazole ring and a benzylthioether side chain, a combination frequently explored for developing novel bioactive agents . Research on closely related analogs has demonstrated that such hybrids possess considerable potential. Specific 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown promising activity against the Tobacco Mosaic Virus (TMV) . Furthermore, other quinazolinone derivatives incorporating a 1,2,4-triazolylthioether moiety have exhibited excellent antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri , as well as antifungal activities . The presence of the benzylthio group is a key structural feature often associated with enhanced bioactivity, as it is a common moiety in active fungicides and bactericides . This makes this compound a valuable chemical tool for researchers screening for new agrochemicals or investigating structure-activity relationships (SAR) in antimicrobial and antiviral agent development. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzylsulfanyl-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-12-18-16-14-9-5-6-10-15(14)19-17(21(16)20-12)22-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILVXYGAIFOICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is characterized by the presence of a benzylthio group attached to a triazoloquinazoline core. Its molecular formula is C13H12N4S, with a molecular weight of approximately 306.4 g/mol. The unique structure contributes to various biological activities.

Antimicrobial Activity

Research indicates that triazoloquinazolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed narrow-spectrum antibacterial activity against pathogens such as Enterococcus faecium . Similar compounds have been evaluated for their effectiveness against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties.

Anticancer Potential

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, certain derivatives have shown promise in inhibiting tumor growth by targeting signaling pathways involved in cancer progression. The presence of the triazole ring may enhance the interaction with biological targets, making it a candidate for further anticancer studies.

Herbicidal Activity

The compound's structure suggests potential applications in agricultural chemistry as a herbicide. Research into related compounds has shown that they can effectively inhibit weed growth through various mechanisms. The synthesis of related triazolo compounds has been linked to the development of herbicides with improved efficacy and selectivity . This opens avenues for exploring the herbicidal properties of this compound.

Table: Summary of Biological Activities

Activity TypeCompound TypeObservationsReferences
AntimicrobialTriazolo[1,5-a]pyrimidinesEffective against E. faecium
AnticancerTriazoloquinazolinesInhibits cell proliferation
HerbicidalTriazolo derivativesEffective weed growth inhibition

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions under specific conditions. This includes treatment with appropriate precursors to yield the desired compound efficiently. Understanding the synthetic routes is crucial for scaling up production for commercial applications.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Position 2 Position 5 Positions 8/9 Melting Point (°C) Key Properties/Activities References
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Methyl Benzylthio (-S-CH₂C₆H₅) H/H Not reported Potential antifungal/anticancer
2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline Benzyl H H/H 166–168 Anticancer (screened)
5-[(4-tert-Butylbenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Methyl 4-tert-Butylbenzylthio OMe/OMe Not reported Enhanced lipophilicity
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Methyl 2,4-Dichlorobenzylthio OMe/OMe Not reported Broad-spectrum antimicrobial
5-(4′-Diethylaminobiphenyl)-2-ethyl[1,2,4]triazolo[1,5-c]quinazoline Ethyl 4′-Diethylaminobiphenyl H/H Not reported Fluorophore (λem = 450 nm)

Key Observations :

  • Position 2 : Methyl groups (as in the target compound) confer moderate steric bulk compared to larger substituents like benzyl or ethyl, which may influence receptor binding or solubility .
  • Position 5: Benzylthio groups enhance electron density and may improve interactions with sulfur-binding enzymes or receptors.
  • Positions 8/9 : Methoxy groups (e.g., ) improve solubility and modulate electronic properties, critical for photophysical applications .

Biological Activity

5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound enable it to interact with various biological targets, leading to significant pharmacological outcomes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.32 g/mol

This compound features a triazole ring fused with a quinazoline moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell proliferation and survival.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit key enzymes in cancer cell lines, leading to reduced cell viability and proliferation. It has been suggested that the benzylthio group enhances the binding affinity to target proteins involved in oncogenic signaling pathways.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Studies

Recent research has demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)8.5
HCT116 (Colon)6.3
HepG2 (Liver)10.0

Antimicrobial Studies

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values:

Microorganism MIC (mg/mL) Reference
Staphylococcus aureus75
Escherichia coli80
Candida albicans70

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • A study published in MDPI highlighted that derivatives of triazoloquinazolines exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans, indicating a potential therapeutic application in treating infections caused by these pathogens .
  • Another investigation into quinazoline derivatives revealed their effectiveness as anticancer agents by disrupting DNA replication processes in cancer cells . This suggests that similar mechanisms may be applicable to this compound.

Q & A

Q. Optimization Strategies :

FactorImpact on YieldExample from Evidence
Solvent Propanol-2 with acid catalysts improves solubility vs. acetic acidYields range 40–98% depending on solvent choice .
Temperature Reflux (2 h) vs. ambient (24 h) affects reaction completionCompound 2.1: 40.9% yield under reflux .
Catalyst Acidic conditions (H₂SO₄/HCl) accelerate cyclizationCritical for imine formation and ring closure .

How is this compound characterized using spectroscopic and chromatographic methods?

Q. Basic

  • 1H NMR : Key signals include aromatic protons (δ 7.1–8.1 ppm), methyl groups (δ 1.0–3.0 ppm), and benzylthio substituents (δ 5.7–6.0 ppm for SCH₂Ph). Multiplicity and coupling constants confirm regiochemistry .
  • LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1] for compound 2.1) and isotopic patterns validate molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 71.23%, H: 6.29% for 2.1) .

Q. Advanced :

  • 13C NMR/2D NMR : Resolves ambiguities in aromatic substitution patterns, especially for dihydroquinazoline derivatives .
  • HPLC Purity : Ensure >95% purity using gradients like EtOAc/hexane (3:17) .

What strategies are effective in designing derivatives of triazolo[1,5-c]quinazoline to explore structure-activity relationships (SAR)?

Q. Advanced

  • Substituent Variation :
    • 5-Position : Bulky groups (e.g., cyclohexyl) enhance lipophilicity, while electron-withdrawing groups (e.g., CF₃) modulate electronic effects .
    • 2-Position : Aryl groups (e.g., 3-methoxyphenyl) influence binding affinity to targets like adenosine receptors .
  • Hybrid Molecules : Fusion with anti-inflammatory fragments (e.g., benzoic acid) broadens biological activity .

Q. Methodological Tools :

  • Docking Studies : Predict interactions with enzymes (e.g., Candida albicans CYP51) .
  • LogP Analysis : Correlate substituent hydrophobicity with antimicrobial potency .

How can researchers evaluate the antimicrobial potential of this compound derivatives?

Q. Basic

  • Agar Diffusion : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans using Mueller-Hinton agar. Zones of inhibition ≥15 mm indicate activity .
  • MIC Assays : Determine minimum inhibitory concentrations via broth microdilution (range: 1–128 µg/mL) .

Q. Advanced :

  • Bioluminescence Inhibition : Quantify metabolic suppression in C. albicans using ATP-dependent luciferase assays .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

What methodological approaches are used to investigate the mechanism of action of triazolo[1,5-c]quinazoline derivatives in enzyme inhibition studies?

Q. Advanced

  • Enzyme Assays :
    • cAMP Phosphodiesterase (PDE) : Measure inhibition using radioactive [³H]-cAMP and chromatographic separation .
    • CYP51 (Fungal Lanosterol Demethylase) : Use spectrophotometric NADPH depletion assays .
  • Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. Computational Tools :

  • Molecular Dynamics Simulations : Analyze binding stability in enzyme active sites (e.g., adenosine A2A receptor) .

How do substituents at the 5-position influence the biological activity and physicochemical properties of triazolo[1,5-c]quinazoline compounds?

Q. Advanced

SubstituentBiological ImpactPhysicochemical EffectExample
Benzylthio Enhances antifungal activity via thiol-mediated membrane disruptionIncreases logP (lipophilicity)5-(benzylthio) derivatives show MIC = 8 µg/mL against C. albicans .
Cycloalkyl Improves anticancer activity (e.g., against MCF-7 cells)Enhances metabolic stability5-cyclohexyl derivatives: IC₅₀ = 12 µM .
Electron-Withdrawing (CF₃) Boosts adenosine receptor antagonismReduces solubility in aqueous media5-CF₃ derivatives: A2A Kᵢ = 0.8 nM .

Q. Analytical Validation :

  • QSAR Models : Use Hammett constants (σ) and π hydrophobicity parameters to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.